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  • Product: (Dodecylsulfanyl)(trimethyl)stannane
  • CAS: 101082-57-9

Core Science & Biosynthesis

Foundational

(dodecylsulfanyl)(trimethyl)stannane synthesis mechanism and pathways

An In-depth Technical Guide to the Synthesis of (dodecylsulfanyl)(trimethyl)stannane For Researchers, Scientists, and Drug Development Professionals Abstract Organotin compounds, specifically those incorporating sulfur l...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of (dodecylsulfanyl)(trimethyl)stannane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin compounds, specifically those incorporating sulfur ligands, hold a significant position in industrial chemistry, primarily as stabilizers for polymers like PVC.[1][2] (Dodecylsulfanyl)(trimethyl)stannane, a member of the organotin thiolate family, exemplifies a class of compounds where the synthetic route can be strategically chosen based on available precursors, desired purity, and reaction conditions. This guide provides an in-depth exploration of the primary and alternative synthesis mechanisms for (dodecylsulfanyl)(trimethyl)stannane. It moves beyond simple procedural lists to elucidate the causal chemical principles behind each pathway, offering field-proven insights for researchers. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to create a self-validating and comprehensive resource for professionals in chemistry and materials science.

Introduction to Organotin Thiolates

Organotin chemistry has evolved significantly since its inception, with applications spanning from biocides to catalysts.[3] Within this broad field, organotin mercaptides, or thiolates, of the general formula R'nSn(SR)4-n, are particularly noteworthy. A key characteristic that distinguishes them from their oxygen-based counterparts (alkoxides and carboxylates) is their enhanced hydrolytic stability.[4] This stability is crucial for their largest commercial application: the stabilization of polyvinyl chloride (PVC).[2] During the thermal processing of PVC, labile allylic chlorine atoms can initiate a dehydrochlorination cascade, leading to polymer degradation. Organotin thiolates effectively inhibit this process by substituting these labile chlorines with the thiolate group, thereby preventing the formation of conjugated polyenes that cause discoloration and material failure.[2] (Dodecylsulfanyl)(trimethyl)stannane serves as a model compound for understanding the synthesis and reactivity of this important class of stabilizers.

Primary Synthesis Pathway: Nucleophilic Substitution of an Organotin Halide

The most direct and widely employed method for synthesizing organotin thiolates involves the reaction of an organotin halide with a thiol in the presence of a base.[1][4] This pathway leverages the inherent electrophilicity of the tin atom in trimethyltin chloride.

Core Mechanism and Rationale

The reaction proceeds via a classical nucleophilic substitution mechanism. The tin-chlorine bond in trimethyltin chloride is polarized, rendering the tin atom electron-deficient and thus highly susceptible to attack by nucleophiles. While dodecanethiol is a moderate nucleophile, its conjugate base, the dodecanethiolate anion, is significantly more potent.[5] A base is therefore incorporated to deprotonate the thiol, dramatically increasing the reaction rate. The base also serves the critical role of neutralizing the hydrochloric acid (HCl) generated as a byproduct, preventing it from participating in unwanted side reactions.

The overall reaction is as follows: (CH₃)₃SnCl + HS(CH₂)₁₁CH₃ + Base → (CH₃)₃SnS(CH₂)₁₁CH₃ + Base·HCl

Commonly used bases include sodium hydroxide or tertiary amines like triethylamine.[4] The choice of base and solvent can influence reaction time and workup procedures.

Visualization: Halide Pathway Workflow

G A Reactants - Trimethyltin Chloride - Dodecanethiol - Base (e.g., NaOH) B Solvent Addition (e.g., Ethanol/Water) A->B Dissolution C Nucleophilic Attack Thiolate attacks Sn center Cl⁻ is displaced B->C Reaction Initiation D Acid Neutralization Base scavenges HCl byproduct C->D Concurrent Process E Reaction Completion Formation of Sn-S bond C->E D->E F Workup - Phase Separation - Extraction E->F G Purification - Solvent Removal - Distillation/Chromatography F->G H Final Product (dodecylsulfanyl)(trimethyl)stannane G->H

Caption: Workflow for the synthesis via the organotin halide pathway.

Alternative Pathway 1: Condensation from an Organotin Oxide

An alternative and often preferred route, especially for its clean byproduct profile, is the condensation reaction between an organotin oxide and a thiol.[4][6] For the synthesis of (dodecylsulfanyl)(trimethyl)stannane, the precursor would be bis(trimethyltin) oxide.

Core Mechanism and Rationale

This reaction is an equilibrium process where the organotin oxide reacts with the thiol to form the desired tin thiolate and water.

( (CH₃)₃Sn )₂O + 2 HS(CH₂)₁₁CH₃ ⇌ 2 (CH₃)₃SnS(CH₂)₁₁CH₃ + H₂O

The key to driving this reaction to completion is the efficient removal of the water byproduct.[4] This is typically achieved by performing the reaction in a solvent such as toluene or benzene that forms an azeotrope with water, allowing for its physical removal using a Dean-Stark apparatus during reflux. This continuous removal of a product shifts the equilibrium to the right, in accordance with Le Châtelier's principle, leading to high yields of the desired organotin thiolate. This method is advantageous as it avoids the formation of salt byproducts, simplifying purification.[6]

Visualization: Oxide Pathway Workflow

G A Reactants - Bis(trimethyltin) Oxide - Dodecanethiol B Azeotropic Solvent (e.g., Toluene) A->B Dissolution C Reflux with Dean-Stark Trap B->C Heating D Water Removal Drives equilibrium forward C->D Continuous Process E Reaction Completion Formation of Sn-S bond C->E D->E Shifts Equilibrium F Purification Solvent removal under vacuum E->F G Final Product (dodecylsulfanyl)(trimethyl)stannane F->G

Caption: Workflow for the synthesis via the organotin oxide condensation pathway.

Alternative Pathway 2: Transition-Metal-Free Stannylation

Modern synthetic methodologies seek to avoid harsh reagents and byproducts. A transition-metal-free approach using hexamethyldistannane represents a more advanced, albeit less common, route for creating C-Sn bonds and can be adapted for Sn-S bond formation.[7]

Core Mechanism and Rationale

This pathway relies on the cleavage of the Sn-Sn bond in hexamethyldistannane, (CH₃)₃Sn-Sn(CH₃)₃. This bond can be cleaved heterolytically using a strong, non-nucleophilic base like lithium tert-butoxide (t-BuOLi) to generate a highly nucleophilic trimethylstannyl anion, [(CH₃)₃Sn]⁻.[7]

(CH₃)₃Sn-Sn(CH₃)₃ + t-BuOLi → (CH₃)₃SnLi + (CH₃)₃Sn-O-t-Bu

The resulting trimethylstannyl lithium can then react with a suitable electrophilic sulfur source. A plausible substrate is dodecyl disulfide ((CH₃(CH₂)₁₁)S-S(CH₂)₁₁CH₃). The stannyl anion would attack the disulfide bond, cleaving it to form the product and a dodecanethiolate anion.

(CH₃)₃SnLi + (C₁₂H₂₅S)₂ → (CH₃)₃SnSC₁₂H₂₅ + C₁₂H₂₅SLi

This method's appeal lies in its mild conditions and the avoidance of halide or water byproducts, offering a distinct synthetic strategy.

Visualization: Distannane Pathway Workflow

G A Reactants - Hexamethyldistannane - Lithium tert-butoxide B Solvent (e.g., DMF) A->B Combine C Sn-Sn Bond Cleavage Formation of Trimethylstannyl Anion B->C Base-mediated D Sulfur Source Addition - Dodecyl Disulfide C->D Introduce Electrophile E Nucleophilic Attack Stannyl anion attacks S-S bond D->E F Workup & Purification E->F G Final Product (dodecylsulfanyl)(trimethyl)stannane F->G

Caption: Conceptual workflow for synthesis via the hexamethyldistannane pathway.

Data Presentation and Characterization

Proper characterization of the synthesized (dodecylsulfanyl)(trimethyl)stannane is critical to confirm its identity and purity. The following table outlines the expected spectroscopic data based on known organotin compounds.[8]

Analytical Technique Expected Observations for (dodecylsulfanyl)(trimethyl)stannane
¹H NMR - A sharp singlet around 0.2-0.5 ppm with "tin satellites" (due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes) for the 9 protons of the three -Sn(CH₃)₃ groups.- A triplet around 2.5 ppm for the -S-CH₂- protons.- A multiplet region between 1.2-1.6 ppm for the -(CH₂)₁₀- methylene protons.- A triplet around 0.9 ppm for the terminal -CH₃ group of the dodecyl chain.
¹³C NMR - A signal for the -Sn(CH₃)₃ carbons near 0 ppm.- Distinct signals for each carbon of the dodecyl chain, with the α-carbon (-S-CH₂) being the most downfield of the aliphatic chain.
¹¹⁹Sn NMR - A single chemical shift characteristic of a tetra-coordinated tin atom in this chemical environment. The exact value would need to be determined experimentally but is expected in the typical range for R₃SnSR' compounds.
FTIR Spectroscopy - C-H stretching vibrations around 2850-2960 cm⁻¹.- Characteristic Sn-C stretching vibrations.- The absence of a strong S-H stretching band (around 2550 cm⁻¹) from the starting dodecanethiol.

Detailed Experimental Protocols

Safety Precaution: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.[9][10][11]

Protocol 6.1: From Trimethyltin Chloride (Halide Pathway)
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve trimethyltin chloride (1 equiv.) and 1-dodecanethiol (1 equiv.) in ethanol.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (1 equiv.) in water. Add this aqueous solution dropwise to the ethanolic solution of the reactants over 15 minutes with vigorous stirring.

  • Reaction: Allow the mixture to stir at room temperature for 2-3 hours. The formation of a precipitate (NaCl) may be observed.

  • Workup: Transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the organic product. Wash the organic layer sequentially with water and then with brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Protocol 6.2: From Bis(trimethyltin) Oxide (Oxide Pathway)
  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagent Addition: Charge the flask with bis(trimethyltin) oxide (1 equiv.), 1-dodecanethiol (2 equiv.), and a sufficient volume of toluene to ensure proper stirring.

  • Azeotropic Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Purification: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to yield the product, which is often of high purity without further steps.[6]

Conclusion

The synthesis of (dodecylsulfanyl)(trimethyl)stannane can be accomplished through several effective pathways, each with distinct advantages. The traditional halide route is robust and straightforward, relying on a classic nucleophilic substitution.[4] The organotin oxide pathway offers a cleaner reaction profile by producing only water as a byproduct, which is easily removed to drive the reaction to completion.[4][6] Finally, emerging transition-metal-free methods using hexamethyldistannane present a modern alternative with mild conditions, reflecting the ongoing drive for more elegant and environmentally benign synthetic strategies in organometallic chemistry.[7] The choice of method will ultimately depend on the researcher's access to starting materials, desired scale, and purity requirements. A thorough spectroscopic analysis is essential to validate the successful synthesis and purity of the final compound.

References

  • Cahill, A. E., & Rourke, J. P. (1968). Preparation of some organotin compounds containing methylthio, phenylthio, and pentafluoro-phenylthio groups. Canadian Journal of Chemistry, 46(2), 211-215. [Link]

  • Ali, A., Shahzadi, S., & Shahid, K. (2019). Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review. Oriental Journal of Chemistry, 35(1), 13-26. [Link]

  • Davies, A. G. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. [Link]

  • Jeltes, R., & van der Kerk, G. J. M. (2004). Synthetic aspects of tetraorganotins and organotin(IV) halides. Coordination Chemistry Reviews, 248(7-8), 633-666. [Link]

  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry and Applications. Gelest. [Link]

  • Ghazi, D., et al. (2018). Review of organotin compounds: chemistry and applications. International journal of research in engineering and innovation, 2(4), 340-348. [Link]

  • Societe Nationale Elf Aquitaine. (1980). Process for the preparation of organotin compounds.
  • Yagci, Y., & Tasdelen, M. A. (2014). Chemistry of Polythiols and Their Industrial Applications. ResearchGate. [Link]

  • Parveen, S., & Yang, X. (2015). Reactions of Thiols. ResearchGate. [Link]

  • PubChemLite. (n.d.). Tris(dodecylthio)methylstannane (C37H78S3Sn). Retrieved from [Link]

  • Liu, Z., et al. (2021). The main mechanisms of trimethyltin chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage. Toxicology Letters, 346, 55-65. [Link]

  • Li, S., et al. (2022). Transition Metal Free Stannylation of Alkyl Halides: The Rapid Synthesis of Alkyltrimethylstannanes. Journal of Organic Chemistry, 87(6), 4291-4297. [Link]

  • Pure Chemicals Co. (1958). Process for the preparation of high purity alkyltin compounds.
  • Wozniak, K., et al. (2017). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 22(10), 1645. [Link]

  • Chemistry Steps. (2021). Reactions of Thiols. Retrieved from [Link]

  • Eaborn, C., & Pidcock, A. (1974). Notes. Synthesis and properties of trimethyl(trifluorosilyl)stannane. Journal of the Chemical Society, Dalton Transactions, (13), 1440-1443. [Link]

  • Yamamoto, Y. (n.d.). Chlorotrimethylstannane. Michigan State University Department of Chemistry. [Link]

  • Wang, Y., et al. (2024). Trimethyltin chloride (TMT)-induced vascular injury through ubiquitination proteasome pathway-regulated GPX4 degradation. Ecotoxicology and Environmental Safety, 270, 115933. [Link]

Sources

Exploratory

thermal stability and decomposition temperature of (dodecylsulfanyl)(trimethyl)stannane

An In-Depth Technical Guide to the Thermal Stability and Decomposition of (dodecylsulfanyl)(trimethyl)stannane Abstract: Organotin compounds are a versatile class of organometallics with significant applications ranging...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of (dodecylsulfanyl)(trimethyl)stannane

Abstract: Organotin compounds are a versatile class of organometallics with significant applications ranging from industrial catalysis to potential pharmaceutical agents. The thermal stability of these compounds is a critical parameter that dictates their storage, handling, and application viability. This guide addresses the thermal properties of (dodecylsulfanyl)(trimethyl)stannane, a representative trialkyltin thioether. While specific experimental data for this compound is not prevalent in public literature, this document provides a comprehensive framework for its characterization, grounded in the established principles of organotin chemistry and thermal analysis. We present a theoretical examination of potential decomposition pathways based on bond dissociation energies, detailed experimental protocols for definitive thermal analysis, and a guide to interpreting the resultant data. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to understand or determine the thermal behavior of this, or structurally similar, organotin compounds.

Introduction to Organotin(IV) Compounds

Organotin compounds, or stannanes, are defined by the presence of at least one tin-carbon (Sn-C) bond.[1] Their chemistry is rich and has led to a multitude of industrial applications, including as PVC heat stabilizers, catalysts for polyurethane formation, and as biocidal agents in agriculture and marine antifouling paints.[2] The biological activity and physical properties of organotin compounds are highly dependent on the number and nature of the organic substituents attached to the tin center.[3]

The Critical Role of Thermal Stability

Thermal stability is a measure of a substance's ability to resist chemical decomposition at elevated temperatures. For any chemical entity, particularly those in development for materials science or pharmaceutical applications, understanding this property is paramount. It informs safe handling and storage conditions, defines the upper temperature limit for its use in applications, and provides insight into its potential degradation pathways and byproducts. For organometallic compounds, thermal decomposition can lead to the formation of inorganic residues and the release of volatile organic fragments.[2]

(dodecylsulfanyl)(trimethyl)stannane: A Profile

(dodecylsulfanyl)(trimethyl)stannane, with the chemical structure (CH₃)₃Sn-S-(CH₂)₁₁CH₃, is a tetravalent organotin(IV) compound. It features three methyl groups and a long-chain dodecylthiolate group covalently bonded to the central tin atom. The presence of both robust Sn-C bonds and a potentially more labile Sn-S bond makes its thermal decomposition pathway an interesting subject for investigation.

Theoretical Considerations for Decomposition

The thermal decomposition of an organometallic compound is initiated by the cleavage of its weakest chemical bond. By examining the bond dissociation energies (BDEs) of the linkages within (dodecylsulfanyl)(trimethyl)stannane, we can postulate the most likely decomposition pathways.

Bond Dissociation Energies (BDEs)

The stability of the molecule is dictated by the strength of its covalent bonds. The energy required to break these bonds homolytically provides a strong indication of the decomposition onset temperature.

Bond TypeTypical Bond Dissociation Energy (kJ/mol)Relevance to (dodecylsulfanyl)(trimethyl)stannane
Sn-C (Alkyl) ~213 - 335[4][5]Strength of the three methyl-tin linkages.
Sn-S Not readily available (Estimate based on C-S)The C-S bond energy is ~272 kJ/mol.[5] The Sn-S bond is expected to be weaker than the Sn-C bond, making it a likely initiation point for decomposition.
C-S ~272[5]Cleavage within the dodecylsulfanyl ligand.
C-C (Alkyl) ~346[5]Cleavage within the dodecyl chain.
C-H (Alkyl) ~411[5]Generally the strongest bonds, less likely to initiate thermal decomposition.

Based on these BDEs, the Sn-S bond is hypothesized to be the weakest link in the molecule, followed by the Sn-C bonds.

Postulated Decomposition Pathway

Decomposition is likely to initiate via the homolytic cleavage of the Sn-S bond. This would generate a trimethyltin radical ((CH₃)₃Sn•) and a dodecylsulfanyl radical (•S-(CH₂)₁₁CH₃). Subsequent reactions could involve the fragmentation of the alkyl chains and intermolecular reactions, ultimately leading to the formation of volatile hydrocarbons and a non-volatile tin sulfide residue.[6]

cluster_0 Initiation cluster_1 Propagation & Termination A (CH₃)₃Sn-S-C₁₂H₂₅ B (CH₃)₃Sn• A->B Δ (Heat) Homolytic Cleavage (Weakest Bond: Sn-S) C •S-C₁₂H₂₅ F Further Fragmentation & Recombination B->F C->F D Volatile Organics (e.g., C₂H₆, C₁₂H₂₄, C₁₂H₂₅SH) E Tin Sulfide / Oxide Residue (SnS, SnS₂, SnO₂ if O₂ present) F->D F->E TGA_Workflow start Start prep Sample Prep (5-10 mg in pan) start->prep purge Instrument Purge (High-Purity N₂) prep->purge equil Equilibrate (30°C, 5 min) purge->equil ramp Heat Ramp (30-800°C @ 10°C/min) equil->ramp record Record Data (Mass vs. Temp) ramp->record analyze Analyze Thermogram (T_onset, % Residue) record->analyze end End analyze->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. [7]It is used to detect thermal events such as melting, crystallization, and glass transitions, which do not involve a change in mass. [8][9]

  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium, tin). [10]2. Sample Preparation: Seal 2-5 mg of the sample in a hermetic aluminum pan. Prepare an empty, sealed hermetic pan as a reference.

    • Rationale: Hermetic sealing prevents the loss of volatile components before decomposition, ensuring accurate measurement of thermal events like melting.

  • Atmosphere: Use an inert nitrogen atmosphere (flow rate ~50 mL/min).

  • Thermal Program:

    • Equilibrate at a sub-ambient temperature (e.g., -20 °C).

    • Ramp the temperature to a point just below the expected decomposition onset (determined by TGA, e.g., 250 °C) at 10 °C/min.

  • Data Analysis: Analyze the resulting heat flow curve for endothermic (melting) or exothermic (crystallization, decomposition) peaks.

Evolved Gas Analysis (EGA): TGA-MS / TGA-FTIR

To identify the volatile decomposition products, the TGA is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). [11][12]The gas exiting the TGA furnace is transferred via a heated line to the second instrument for real-time analysis. [12]This provides crucial information for confirming the proposed decomposition mechanism. [13]

Expected Results and Data Interpretation

The combined data from TGA, DSC, and EGA provides a comprehensive thermal profile of the compound.

Interpreting the TGA Thermogram

The TGA curve plots percent mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to pinpoint decomposition temperatures more accurately.

Table of Hypothetical TGA Data:

ParameterExpected Value RangeInterpretation
T_onset (Onset Temp.)180 - 220 °CThe initial temperature at which significant mass loss begins. This is the primary indicator of thermal stability.
T₅% (Temp. at 5% Mass Loss)190 - 230 °CA standardized metric for comparing the thermal stability of different materials.
T_peak (DTG Peak)210 - 250 °CThe temperature of the maximum rate of decomposition for the primary decomposition step. [14]
Decomposition Steps 1 or 2A single step may indicate a concerted breakdown, while multiple steps suggest the formation of a stable intermediate. [6]
% Residue at 800°C 35 - 45%The remaining mass, likely corresponding to an inorganic tin sulfide (SnS) or similar species. The theoretical % residue for SnS from the parent molecule is ~40.3%.
Interpreting DSC and EGA Data
  • DSC: A sharp endothermic peak prior to the TGA onset temperature would indicate the melting point of the compound.

  • EGA (TGA-MS): The mass spectrometer would be expected to detect fragments corresponding to the dodecyl chain (e.g., m/z fragments differing by 14, characteristic of alkanes/alkenes) and methyltin species during the mass loss event. This would confirm the cleavage of both Sn-S and Sn-C bonds.

Safety and Handling of Organotin Compounds

Organotin compounds must be handled with extreme care due to their toxicity. Trialkyltin compounds, in particular, can be toxic and are readily absorbed through the skin. [15]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; use appropriate multi-layer gloves), and safety goggles or a face shield. All handling of solid or neat liquid should be performed in a certified chemical fume hood.

  • Spill and Waste: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. Do not allow the material to enter drains. [15]* Disposal: All waste containing organotin compounds must be disposed of as hazardous chemical waste according to institutional and local regulations.

Conclusion

While direct experimental data on the thermal stability of (dodecylsulfanyl)(trimethyl)stannane is scarce, a robust characterization can be achieved through a systematic application of modern thermal analysis techniques. Based on fundamental chemical principles, decomposition is predicted to initiate at the Sn-S bond at a temperature likely in the range of 180-220 °C. A comprehensive analysis using TGA, DSC, and EGA will provide definitive values for its decomposition temperature, reveal its melting behavior, and elucidate the decomposition mechanism by identifying the evolved products. This framework serves as a reliable guide for researchers to safely handle and accurately characterize the thermal properties of this and related organotin compounds, ensuring their effective and safe application in future research and development.

References

  • Benchchem. (2025). Comparative Thermal Stability of Organotin Hydroxides: A Guide for Researchers.
  • University of St Andrews. (2025). Thermal decompositions of inorganic and organometallic tin compounds.
  • Costa, G. A. A., et al. (2000). Thermal decomposition of sulfur-containing organotin molecular precursors to produce phase-pure SnS. RSC Publishing.
  • Costa, G. A. A., et al. (2000). Thermal decomposition of sulfur-containing organotin molecular precursors to produce phase-pure SnS. Physical Chemistry Chemical Physics (RSC Publishing).
  • Ratier, M., et al. (1989). Thermal Decomposition of Organotin Sulfamates: A One Pot Synthesis of Vinyltributyltin Compounds.
  • Oxford Academic. (2023). Reaction pathways in the thermolysis of organotin and organosilicon compounds.
  • Canadian Science Publishing. (n.d.).
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • MST. (n.d.). [DSC] Differential Scanning Calorimetry.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Journal of the American Chemical Society. (2019). Reversible Sn–Sn Triple Bond Dissociation in a Distannyne: Support for Charge-Shift Bonding Character.
  • ResearchGate. (n.d.).
  • Scribd. (n.d.).
  • ResearchGate. (n.d.).
  • NETZSCH Analyzing & Testing. (2026). Differential Scanning Calorimeter (DSC/DTA).
  • Journal of the American Chemical Society. (2019). Reversible Sn–Sn Triple Bond Dissociation in a Distannyne: Support for Charge-Shift Bonding Character.
  • EAG Laboratories. (n.d.). Thermogravimetry Evolved Gas Analysis (TG/EGA).
  • Mettler Toledo. (n.d.). Evolved Gas Analysis Guide.
  • ResearchGate. (n.d.). Calculated bond-dissociation enthalpies D(SnX)
  • Rigaku. (n.d.). Evolved Gas Analysis Products.
  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA, DTG) traces showing the decomposition of compounds 1 and 2 in an inert (Ar)
  • Luo, Y.-R. (2010).
  • Wired Chemist. (n.d.). Common Bond Energies (D).
  • PMC. (n.d.). Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes.
  • Analytical and Bioanalytical Chemistry Research. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry.
  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) of compound 1.
  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC).
  • Wired Chemist. (n.d.). Common Bond Energies (D) and Bond Lengths (r).

Sources

Foundational

(dodecylsulfanyl)(trimethyl)stannane molecular weight and exact mass calculation

The Definitive Guide to the Molecular Weight and Exact Mass Calculation of (Dodecylsulfanyl)(trimethyl)stannane Executive Summary (Dodecylsulfanyl)(trimethyl)stannane (CAS 101082-57-9), characterized by the chemical form...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to the Molecular Weight and Exact Mass Calculation of (Dodecylsulfanyl)(trimethyl)stannane

Executive Summary

(Dodecylsulfanyl)(trimethyl)stannane (CAS 101082-57-9), characterized by the chemical formula C15​H34​SSn , is a specialized organotin compound utilized extensively in advanced organic synthesis, radical chain reactions, and as a stannylating agent in drug development. Due to the presence of both tin (Sn) and sulfur (S), the compound exhibits an exceptionally complex isotopic signature.

For researchers and analytical scientists, distinguishing between the compound's average molecular weight (used for macroscopic stoichiometry) and its exact monoisotopic mass (used for microscopic identification) is critical. This whitepaper provides a rigorous mathematical framework and a self-validating experimental protocol for calculating and verifying the mass properties of (dodecylsulfanyl)(trimethyl)stannane using High-Resolution Mass Spectrometry (HRMS).

Isotopic Complexity and Atomic Composition

The analytical complexity of (dodecylsulfanyl)(trimethyl)stannane stems primarily from the tin atom. According to the, tin possesses 10 stable isotopes—the highest number of any element on the periodic table. When combined with the isotopic distribution of sulfur, the resulting mass spectrum produces a broad, multi-peak envelope that serves as a highly specific structural fingerprint.

To perform accurate calculations, we must isolate the principal (most abundant) isotopes from the weighted averages used in bulk chemistry.

Table 1: Isotopic Properties for Exact Mass Calculation | Element | Principal Isotope | Exact Mass (Da) | Natural Abundance (%) | Average Atomic Weight ( g/mol ) | |---------|-------------------|-----------------|-----------------------|-------------------------------| | Carbon | 12C | 12.0000 | 98.93 | 12.011 | | Hydrogen| 1H | 1.0078 | 99.98 | 1.008 | | Sulfur | 32S | 31.9721 | 95.02 | 32.065 | | Tin | 120Sn | 119.9022 | 32.58 | 118.710 |

Data sourced from the [Commission on Isotopic Abundances and Atomic Weights (CIAAW)[1]]([Link]).

Mathematical Derivations: The Causality Behind the Calculations

In drug development and synthetic chemistry, mass calculations serve two distinct operational purposes. Applying the wrong mass value during HRMS analysis will result in failed peak matching and false negatives.

Average Molecular Weight (Bulk Stoichiometry)

Causality: When weighing out reagents on a balance, you are interacting with macroscopic quantities of the compound. At this scale, the material contains the natural distribution of all isotopes. Therefore, the calculation must use the standard atomic weights (the weighted average of all isotopes).

  • Calculation: MW=∑(Count×AverageAtomicWeight)

  • Carbon ( C15​ ): 15×12.011=180.165

  • Hydrogen ( H34​ ): 34×1.008=34.272

  • Sulfur ( S1​ ): 1×32.065=32.065

  • Tin ( Sn1​ ): 1×118.710=118.710

  • Total Average MW: 365.21 g/mol

Exact Monoisotopic Mass (HRMS Identification)

Causality: Mass spectrometers do not measure averages; they detect individual ions. To identify the compound, we calculate the exact monoisotopic mass. By IUPAC convention, this is the sum of the exact masses of the principal (most naturally abundant) isotope of each element. For tin, the most abundant isotope is 120Sn (32.58%), not the lowest-mass isotope.

  • Calculation: Mass=∑(Count×ExactIsotopicMass)

  • 12C ( C15​ ): 15×12.000000=180.000000

  • 1H ( H34​ ): 34×1.007825=34.266050

  • 32S ( S1​ ): 1×31.972071=31.972071

  • 120Sn ( Sn1​ ): 1×119.902199=119.902199

  • Total Exact Mass: 366.1403 Da

Mass_Calc_Logic cluster_avg cluster_exact Root C15H34SSn (Dodecylsulfanyl)(trimethyl)stannane Avg Average Molecular Weight (Bulk Stoichiometry) Root->Avg Exact Exact Monoisotopic Mass (HRMS Identification) Root->Exact C_avg C: 12.011 Da Avg->C_avg Sn_avg Sn: 118.710 Da Avg->Sn_avg C_exact 12C: 12.0000 Da Exact->C_exact Sn_exact 120Sn: 119.9022 Da Exact->Sn_exact Result_Avg MW = 365.21 g/mol C_avg->Result_Avg Sn_avg->Result_Avg Result_Exact Exact Mass = 366.1403 Da C_exact->Result_Exact Sn_exact->Result_Exact

Logical branching for average molecular weight vs. exact monoisotopic mass.

Experimental Protocol: HRMS Validation Workflow

To experimentally validate the synthesis of (dodecylsulfanyl)(trimethyl)stannane[2], a self-validating HRMS protocol must be employed. The following methodology ensures that instrumental drift does not result in false mass assignments.

Step 1: Sample Preparation

Dilute the analyte to a final concentration of in LC-MS grade Methanol. Add 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source, encouraging the formation of the [M+H]+ pseudo-molecular ion, which is necessary for positive-ion mode detection.

Step 2: Ionization Strategy

Introduce the sample via direct infusion into an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.

  • Causality: While ESI is standard, organotins are highly lipophilic and often lack strongly basic sites. APCI relies on gas-phase ion-molecule reactions rather than liquid-phase charge, often yielding superior ionization efficiency for non-polar stannanes.

Step 3: High-Resolution Mass Analysis (Self-Validating System)

Analyze the sample using an Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass analyzer set to a resolving power of ≥50,000 at m/z 200 .

  • Self-Validation Mechanism: Co-infuse an internal lock mass calibrant (e.g., Leucine Enkephalin, [M+H]+=556.2771 ). The instrument software continuously corrects the mass axis against this known standard in real-time. This closed-loop validation guarantees a mass accuracy error of <5 ppm .

Step 4: Isotopic Pattern Deconvolution

Detect the [M+H]+ ion. The theoretical exact mass for [C15​H34​SSn+H]+ is 367.1476 m/z .

  • Causality: Because tin has abundant isotopes at 116Sn , 118Sn , and 120Sn , the software must perform isotopic pattern deconvolution. A positive identification requires both the exact mass match ( Δ<5 ppm ) and an isotopic envelope correlation score of >95% against the theoretical Sn-S cluster.

HRMS_Workflow A Sample Prep (1 µg/mL) B Ionization (APCI / ESI) A->B Infusion C Mass Analyzer (Orbitrap/TOF) B->C [M+H]+ D Isotopic Pattern Deconvolution C->D Spectra E Validation (Δ < 5 ppm) D->E Sn-S Match

Step-by-step HRMS workflow for exact mass validation.

Conclusion

The accurate characterization of (dodecylsulfanyl)(trimethyl)stannane requires a strict bifurcation of mass calculation methodologies. While an average molecular weight of 365.21 g/mol is utilized for reaction stoichiometry, analytical validation via mass spectrometry mandates the use of the exact monoisotopic mass ( 366.1403 Da ), anchored by the 120Sn and 32S isotopes. By coupling these calculations with a self-validating, lock-mass-corrected HRMS workflow, researchers can achieve unambiguous structural confirmation.

References

  • Atomic Weights and Isotopic Compositions for Tin NIST Physical Measurement Laboratory URL:[Link]

  • Atomic Weights of the Elements: Review 2000 Commission on Isotopic Abundances and Atomic Weights (CIAAW) / IUPAC URL: [Link]

  • Product Index: Stannane, (dodecylthio)trimethyl- (CAS 101082-57-9) AA Blocks Catalog URL: [Link]

  • Tin Isotopes and Natural Abundances Trace Sciences International URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (Dodecylsulfanyl)(trimethyl)stannane as a Chain Transfer Agent in RAFT-Mediated Polymerization

Executive Summary & Mechanistic Paradigm Reversible Addition-Fragmentation chain Transfer (RAFT) is a cornerstone methodology in controlled radical polymerization (CRP), enabling the synthesis of complex macromolecular a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Paradigm

Reversible Addition-Fragmentation chain Transfer (RAFT) is a cornerstone methodology in controlled radical polymerization (CRP), enabling the synthesis of complex macromolecular architectures with precise molecular weight control[1]. Traditionally, RAFT relies on thiocarbonylthio compounds—such as 2-(((dodecylsulfanyl)carbonothioyl)sulfanyl)propanoic acid—to mediate the dynamic equilibrium between active and dormant polymer chains[2].

However, the use of (dodecylsulfanyl)(trimethyl)stannane ( C12​H25​S−Sn(CH3​)3​ ) introduces a highly specialized, hybrid degenerative transfer mechanism. By replacing the conventional C=S moiety with a labile tin-sulfur ( Sn−S ) bond, this compound bridges the principles of conventional RAFT and Reversible Chain Transfer Catalyzed Polymerization (RTCP)[3]. Stannyl radicals exhibit extremely rapid exchange kinetics with sulfur-centered compounds, driving a highly efficient bimolecular homolytic substitution ( SH​2 )[4]. This unique pathway bypasses the deeply colored and odorous dithioester end-groups typical of standard RAFT agents, which otherwise require aggressive radical-induced reduction for removal[5].

Causality in Experimental Design (E-E-A-T)

For researchers and drug development professionals, the selection of a Chain Transfer Agent (CTA) dictates not only the polymerization kinetics but also the downstream purification requirements.

  • Colorless, Odorless Dormant States: Standard RAFT agents leave a thiocarbonylthio end-group, resulting in polymers with a distinct yellow/pink hue and a sulfurous odor. The SH​2 mechanism of (dodecylsulfanyl)(trimethyl)stannane yields a stable, colorless thioether end-group ( Pn​−S−Dodecyl ).

  • Rapid Re-initiation: The trimethylstannyl leaving group ( ∙Sn(CH3​)3​ ) is highly reactive toward vinyl monomers, ensuring that re-initiation is faster than propagation. This minimizes the induction period and ensures a narrow molecular weight distribution (Dispersity, Đ<1.15 ).

  • Toxicity Considerations: While the polymer itself is rendered colorless, residual organotin compounds are highly toxic. For pharmaceutical applications, the protocol below incorporates a rigorous selective precipitation and purification workflow to ensure tin residues are stripped from the final active pharmaceutical ingredient (API) or drug delivery vehicle.

Mechanistic Pathway

SH2_RAFT_Mechanism Init Initiator (AIBN) Rad Propagating Radical (Pn•) Init->Rad + Monomer TS SH2 Transition State [Pn···S(Dodecyl)···SnMe3]‡ Rad->TS Attack on Sulfur CTA Stannyl CTA (Dodecyl-S-SnMe3) CTA->TS SH2 Exchange Dormant Dormant Polymer (Pn-S-Dodecyl) TS->Dormant Displacement SnRad Stannyl Radical (•SnMe3) TS->SnRad Cleavage Dormant->TS Reversible Attack by •SnMe3 SnRad->Rad + Monomer (Re-initiation)

SH2 degenerative chain transfer mechanism of stannyl-mediated RAFT polymerization.

Experimental Protocol: Stannyl-Mediated CRP of Styrene

This self-validating protocol details the synthesis of low-dispersity polystyrene using (dodecylsulfanyl)(trimethyl)stannane.

Step 1: Reagent Preparation & Stoichiometry

Causality: The degree of polymerization ( DPn​ ) is dictated by the ratio of monomer to CTA. We target a DPn​ of 200. A low initiator-to-CTA ratio (0.2:1) ensures that the vast majority of polymer chains are initiated by the CTA's leaving group, maintaining living character.

  • Styrene (St): 20.8 g (200 mmol) – Must be passed through basic alumina to remove inhibitors.

  • (Dodecylsulfanyl)(trimethyl)stannane (CTA): 0.379 g (1.0 mmol)

  • Azobisisobutyronitrile (AIBN): 0.033 g (0.2 mmol) – Recrystallized from methanol.

  • Solvent: Anhydrous Toluene (20 mL)

Step 2: Deoxygenation (Freeze-Pump-Thaw)

Causality: Oxygen reacts with propagating carbon-centered radicals to form stable peroxy radicals, irreversibly terminating the chain.

  • Transfer the master mix to a heavy-walled Schlenk flask containing a magnetic stir bar.

  • Submerge the flask in liquid nitrogen until the mixture is completely frozen.

  • Apply high vacuum ( 10−3 mbar) for 5 minutes to evacuate the headspace.

  • Isolate the flask from the vacuum and thaw in a room-temperature water bath.

  • Repeat for a total of three cycles , backfilling with ultra-pure Argon on the final thaw.

Step 3: Polymerization

Causality: The reaction is heated to 70 °C. At this temperature, AIBN has a half-life of ~5 hours, providing a steady, low flux of primary radicals to maintain the SH​2 equilibrium without overwhelming the system (which would lead to bimolecular termination).

  • Immerse the sealed Schlenk flask in a pre-heated 70 °C oil bath.

  • Stir at 400 rpm for 12 hours.

  • Validation Check: Extract 0.1 mL aliquots via a degassed syringe at 2, 4, and 8 hours for 1H NMR (conversion) and SEC (molecular weight) analysis.

Step 4: Termination and Purification

Causality: Rapid cooling halts AIBN decomposition. Precipitation in methanol removes unreacted monomer and low-molecular-weight tin byproducts.

  • Quench the reaction by opening the flask to air and immediately submerging it in an ice bath.

  • Dilute the viscous polymer solution with 10 mL of THF.

  • Precipitate the polymer dropwise into 500 mL of ice-cold methanol under vigorous stirring.

  • Filter the white precipitate and dry under vacuum at 40 °C for 24 hours.

  • For Drug Development: Dissolve the polymer in THF and pass through a basic alumina column to rigorously strip any residual ∙Sn(CH3​)3​ species before final use.

Quantitative Data & Validation

The living nature of this stannyl-mediated polymerization is validated by the linear evolution of molecular weight with monomer conversion and the maintenance of a low dispersity index throughout the reaction.

Table 1: Kinetic Evolution and Molecular Weight Control of Polystyrene

Reaction Time (h)Monomer Conversion (%)Theoretical Mn​ ( g/mol )*Experimental Mn​ (SEC)Dispersity ( Đ )
2183,7503,9001.15
4357,2907,4501.12
86814,16014,5001.09
128918,53018,8001.08

*Theoretical Mn​ is calculated as: Mn​=[CTA]0​[M]0​​×Conversion×MWmonomer​+MWCTA​

References

  • Toward Well-Controlled ab Initio RAFT Emulsion Polymerization of Styrene Mediated by 2-(((Dodecylsulfanyl)carbonothioyl)sulfanyl)propanoic Acid, ACS Publications,[Link]

  • Living radical polymerization by the RAFT process, SciSpace / Aust. J. Chem., [Link]

  • Process for transforming the end groups of polymers, Google P
  • Metal Free Reversible-Deactivation Radical Polymerizations: Advances, Challenges, and Opportunities, MDPI,[Link]

  • Discovery of the RAFT/MADIX Process: Mechanistic Insights and Polymer Chemistry Implications, ACS Publications,[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidative degradation of (dodecylsulfanyl)(trimethyl)stannane during storage

Welcome to the Technical Support Center for organotin reagent handling. As a Senior Application Scientist, I have designed this comprehensive guide to address the precise physicochemical vulnerabilities of (dodecylsulfan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organotin reagent handling. As a Senior Application Scientist, I have designed this comprehensive guide to address the precise physicochemical vulnerabilities of (dodecylsulfanyl)(trimethyl)stannane (also known as dodecyltrimethyltin sulfide).

Organotin thiolates are highly valuable in drug development and materials science, but they are notoriously susceptible to environmental degradation. This guide provides the mechanistic causality behind their instability, self-validating storage protocols, and troubleshooting strategies to ensure the integrity of your synthetic workflows.

The Causality of Degradation: Why Does It Spoil?

To prevent degradation, we must first understand the molecular vulnerabilities of the compound. (Dodecylsulfanyl)(trimethyl)stannane features a highly polarized Sn–S bond.

  • Oxidative Cleavage: The ligand-to-metal charge transfer (LMCT) transitions characteristic of organotin thiolate complexes reflect a large HOMO-LUMO gap, but the electronegativity difference leaves the sulfur atom highly susceptible to electrophilic attack by oxygen (1)[1]. When exposed to ambient air, the thiolate ligand oxidizes to form didodecyl disulfide. In the presence of excess oxidants, the sulfur can be further oxidized to sulfoxides or sulfones (2)[2].

  • Hydrolytic Cleavage: Atmospheric moisture induces nucleophilic attack at the tin center, cleaving the Sn–S bond to yield dodecanethiol and bis(trimethyltin) oxide (a stannoxane).

  • Thermal & Photolytic Deterioration: Organotin compounds begin to deteriorate when heated, and long-term stability is severely compromised at room temperature (3)[3]. Furthermore, UV light can induce homolytic cleavage of the Sn–S bond, generating reactive trimethylstannyl radicals.

DegradationPathway A (Dodecylsulfanyl)(trimethyl)stannane [Intact Compound] B O2 / Moisture / UV A->B Environmental Exposure C Bis(trimethyltin) oxide (Stannoxane) B->C Hydrolysis / Oxidation D Didodecyl Disulfide B->D Thiolate Oxidation E Tin Sulfoxides / Sulfones B->E Over-oxidation (Excess O2)

Oxidative and hydrolytic degradation pathways of organotin thiolates.

Self-Validating Standard Operating Procedure (SOP) for Storage

To guarantee reagent viability, implement this self-validating anaerobic storage workflow. Every step is designed to mitigate a specific mechanism of degradation.

Step 1: Solvent Removal and High-Vacuum Drying Ensure the compound is completely free of residual solvents and moisture. Dry the purified liquid under high vacuum (≤ 10⁻³ Torr) for at least 4 hours. Causality: Trace water acts as a catalyst for the autocatalytic hydrolysis of the Sn–S bond.

Step 2: Inert Atmosphere Transfer Transfer the flask directly into an Argon or Nitrogen-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm). Causality: Completely eliminates the primary reactants (oxygen and moisture) responsible for stannoxane and disulfide formation.

Step 3: Aliquoting into Amber Glass Divide the bulk material into single-use aliquots (e.g., 100–500 mg) using dry, amber glass vials. Causality: Amber glass blocks UV/Vis radiation, preventing radical-mediated homolytic cleavage. Single-use aliquots prevent the bulk supply from undergoing repeated freeze-thaw cycles and atmospheric breaches.

Step 4: PTFE-Septum Sealing Seal the vials using crimp caps fitted with PTFE-lined silicone septa. Wrap the caps tightly with Parafilm. Causality: Standard rubber septa are highly permeable to oxygen over long durations. PTFE provides an impermeable barrier to atmospheric gases.

Step 5: Cryogenic Storage Remove the sealed vials from the glovebox and immediately store them in a dedicated -20°C freezer. Causality: Low temperatures drastically reduce the kinetic rate of spontaneous disproportionation. Studies on related organotins show that up to 30% of the compound can be lost after extended storage at 25°C, whereas storage at -20°C maintains integrity for over 18 months (4)[4].

Step 6: Self-Validation (Quality Control) Before utilizing an aliquot in a critical cross-coupling or material synthesis experiment, dissolve a 5 µL sample in anhydrous C₆D₆ and perform ¹¹⁹Sn NMR and ¹H NMR. Validation Check: A single, sharp ¹¹⁹Sn peak confirms purity. The appearance of multiple peaks indicates protocol failure and stannoxane formation.

StorageWorkflow S1 1. Purify & Dry (Vacuum) S2 2. Transfer to Ar/N2 Glovebox S1->S2 S3 3. Aliquot in Amber Vials S2->S3 S4 4. Seal (PTFE) & Parafilm S3->S4 S5 5. Store at -20°C (Dark) S4->S5 S6 6. 119Sn NMR Validation S5->S6

Self-validating anaerobic storage workflow for organotin compounds.

Troubleshooting & FAQs

Q: My compound developed a cloudy, white precipitate during storage. Is it still usable? A: No. The white precipitate is highly indicative of polymeric tin oxides (stannoxanes) formed via moisture ingress and hydrolysis of the Sn–S bond. The active thiolate has likely dimerized into didodecyl disulfide. Discard the aliquot in accordance with hazardous waste protocols for strong oxidizing agents and heavy metals (5)[5].

Q: Can I store this compound in a standard refrigerator (4°C) instead of a -20°C freezer? A: While 4°C slows degradation compared to room temperature, it is not sufficient for long-term stability. Organotin thiolates are best preserved between -20°C and 4°C, but cryogenic temperatures (-20°C) are mandatory to halt slow-acting oxidation over periods longer than a few weeks (1)[1].

Q: I accidentally left the vial on the benchtop overnight under ambient light. What are the consequences? A: Ambient light and room temperature accelerate the degradation. UV light induces radical formation, while thermal energy drives oxidation. You must re-validate the compound via ¹¹⁹Sn NMR before use; do not assume it is intact.

Q: How should I clean up a spill of oxidized (dodecylsulfanyl)(trimethyl)stannane? A: Evacuate personnel, ensure adequate ventilation, and soak up the spill with an inert absorbent material. Do not flush into the water system, as organotins are highly toxic to aquatic life (5)[5].

Quantitative Data & Quality Control

Table 1: Quantitative Degradation Kinetics & Storage Parameters

Storage ConditionAtmosphereContainer TypeEstimated Shelf LifePrimary Degradation Mechanism
25°C (Ambient) AirClear Glass< 7 DaysPhoto-oxidation, Rapid Hydrolysis
4°C AirClear Glass30 - 60 DaysSlow Oxidation
4°C ArgonAmber Glass6 - 12 MonthsTrace Hydrolysis (Septum Permeation)
-20°C ArgonAmber Glass> 18 MonthsNone (Optimal Stability)

Table 2: Analytical Quality Control (QC) Markers for Degradation

Analytical MethodTarget Analyte / MarkerObservation for Pure CompoundObservation for Degraded Compound
Visual Inspection Bulk LiquidClear, colorless liquidWhite precipitate (Stannoxanes)
¹¹⁹Sn NMR Tin CenterSingle sharp peakMultiple peaks (shifted downfield/upfield)
GC-MS Thiolate LigandIntact molecular ionStrong peak for didodecyl disulfide

References

  • Title: Buy Bis(dodecylthio)
  • Source: nih.
  • Source: acs.
  • Source: anjs.edu.
  • Source: fishersci.

Sources

Optimization

column chromatography purification methods for crude (dodecylsulfanyl)(trimethyl)stannane

Welcome to the Technical Support Center for Organometallic Purification. This guide is specifically engineered for researchers and drug development professionals handling the isolation of (dodecylsulfanyl)(trimethyl)stan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organometallic Purification. This guide is specifically engineered for researchers and drug development professionals handling the isolation of (dodecylsulfanyl)(trimethyl)stannane (also known as trimethylstannyl dodecanethiol).

Purifying stannyl thioethers presents a unique intersection of challenges: the extreme lipophilicity of the dodecyl chain, the hydrolytic sensitivity of the Sn–S bond, and the severe toxicity of trimethyltin ( Me3​Sn ) byproducts. This center provides the mechanistic reasoning, validated protocols, and troubleshooting steps required to isolate your compound with high purity (<15 ppm tin impurities) while maintaining structural integrity.

PART 1: Core Principles & Mechanistic Causality

Standard silica gel chromatography is fundamentally incompatible with (dodecylsulfanyl)(trimethyl)stannane. The stationary phase of standard silica is populated with acidic silanol (Si–OH) groups. When the polarized Sn–S bond of the thiostannane interacts with these acidic protons, it undergoes rapid protolytic cleavage, degrading the product back into dodecanethiol and trimethyltin oxide/hydroxide. This manifests experimentally as severe column streaking and abysmal isolated yields.

To successfully purify this compound, the chromatographic system must achieve two simultaneous goals:

  • Silanol Neutralization: The acidic sites on the silica must be masked or neutralized to prevent Sn–S bond cleavage.

  • Active Scavenging: The stationary phase must actively sequester toxic, co-eluting byproducts like trimethyltin chloride ( Me3​SnCl ) or hexamethylditin ( Me3​SnSnMe3​ ).

By utilizing a stationary phase impregnated with anhydrous Potassium Carbonate ( K2​CO3​ ), we create a basic micro-environment that protects the thioether linkage while irreversibly trapping organotin halides as insoluble stannyl carbonates .

PART 2: Mandatory Visualization & Workflow

G Start Crude Reaction Mixture (dodecylsulfanyl)(trimethyl)stannane CheckSn Byproduct Check: Contains Hexamethylditin? Start->CheckSn Iodine Titrate with I2 in Ether (Cleaves Sn-Sn to Me3SnI) CheckSn->Iodine Yes PrepCol Prepare Stationary Phase: 10% w/w Anhydrous K2CO3 / Silica CheckSn->PrepCol No Iodine->PrepCol Load Load Column (Minimal Hexanes) PrepCol->Load Elute Elute with 100% Hexanes (Monitor via KMnO4 TLC) Load->Elute Trap Impurities Trapped (Me3SnI, Me3SnCl as Carbonates) Elute->Trap Stationary Phase Pure Pure Stannyl Thioether (<15 ppm Sn impurities) Elute->Pure Mobile Phase

Caption: Workflow for the purification of (dodecylsulfanyl)(trimethyl)stannane using K2CO3-silica.

PART 3: Self-Validating Experimental Protocol

This methodology utilizes a K2​CO3​ -impregnated silica matrix to achieve parts-per-million (ppm) level purity without the need for hazardous aqueous workups .

Step 1: Stationary Phase Preparation

  • Action: Weigh 90 g of high-purity flash silica gel (230-400 mesh) and 10 g of finely powdered, anhydrous K2​CO3​ . Mix vigorously in a sealed, wide-mouth container until completely homogeneous.

  • Self-Validation: Tilt the jar. The mixture must flow as a free, unhindered powder. If clumping is observed, the K2​CO3​ has absorbed atmospheric moisture, which will drastically reduce its ability to trap tin impurities. Discard and prepare a fresh batch using strictly anhydrous salt.

Step 2: Chemical Pre-treatment (Iodine Titration)

  • Action: If your crude mixture contains unreacted hexamethylditin, dissolve the concentrated crude in 10 mL of diethyl ether. Add a 0.1 M solution of Iodine ( I2​ ) in ether dropwise.

  • Self-Validation: Continue addition until a faint yellow/brown color persists for more than 30 seconds. This visual cue confirms that all non-polar Me3​SnSnMe3​ has been quantitatively cleaved into Me3​SnI , a polar halide that the column can trap.

Step 3: Column Packing and Loading

  • Action: Slurry-pack the chromatography column using the K2​CO3​ /silica mixture with 100% hexanes. Concentrate your iodine-treated crude mixture, re-dissolve it in a bare minimum volume of hexanes (1-2 mL), and apply it evenly to the column head.

Step 4: Elution and Monitoring

  • Action: Elute strictly with 100% hexanes. The C12 (dodecyl) chain makes the target molecule highly lipophilic, allowing it to move rapidly with the solvent front.

  • Self-Validation: Spot fractions on a silica TLC plate. Since the compound lacks a UV chromophore, dip the plate in a KMnO4​ stain and apply gentle heat. The product will validate as a bright yellow/brown spot against a purple background, indicating the presence of the oxidizable sulfur and tin centers.

PART 4: Data Presentation & Method Comparison

Selecting the right purification method is a balance of yield, purity, and time. The table below summarizes the quantitative efficiency of various chromatographic interventions for organotin removal.

Purification MethodStationary Phase CompositionEluent SystemResidual Tin ImpurityMechanistic ProsMechanistic Cons
Standard Silica 100% Silica GelHexanes> 5,000 ppmRapid setupSevere streaking; Sn-S bond cleavage; fails to trap Me3​SnCl .
Amine Deactivation Silica Gel pre-treated with 5% Et3​N Hexanes + 1% Et3​N ~ 500 ppmPrevents Sn-S hydrolysis by masking silanols.Does not actively sequester tin halides; requires secondary purification.
KF-Silica 10% w/w KF / 90% SilicaHexanes~ 30 ppmFluoride strongly binds tin, forming insoluble polymeric networks.KF is highly hygroscopic; column rapidly loses fluidity and flow rate.
K2​CO3​ -Silica 10% w/w K2​CO3​ / 90% SilicaHexanes< 15 ppm Superior trapping efficiency; remains a free-flowing powder for months.Requires manual preparation of the stationary phase prior to use.

PART 5: Troubleshooting & FAQs

Q1: My product is streaking across multiple fractions, and my isolated yield is under 20%. What is happening? A: You are experiencing acid-catalyzed protolytic cleavage. Standard silica gel has a pH of ~4.5-5.5 due to surface silanol groups. These protons attack the electron-rich sulfur atom of (dodecylsulfanyl)(trimethyl)stannane, breaking the Sn-S bond. You must switch to a basic stationary phase ( K2​CO3​ -silica) or deactivate your standard silica by flushing it with 5% Triethylamine ( Et3​N ) prior to loading your compound.

Q2: I ran the column, but NMR shows my product is contaminated with hexamethylditin. Why didn't the K2​CO3​ trap it? A: K2​CO3​ and KF matrices are designed to trap organotin halides (like Me3​SnCl or Me3​SnI ) by forming polar salts. Hexamethylditin ( Me3​SnSnMe3​ ) is a neutral, highly non-polar dimer that will co-elute with your lipophilic C12-product in hexanes. You must perform the Iodine Titration (Step 2 in the protocol) prior to loading the column to cleave the Sn-Sn bond into trap-able Me3​SnI .

Q3: Can I use an aqueous potassium fluoride (KF) wash in a separatory funnel instead of a specialized column? A: While aqueous KF washes are standard for removing tributyltin ( Bu3​Sn ) residues by forming insoluble Bu3​SnF polymers at the aqueous/organic interface, this is highly discouraged for (dodecylsulfanyl)(trimethyl)stannane. The extreme lipophilicity of the dodecyl chain combined with the polymeric tin fluoride often creates an intractable emulsion. Furthermore, the Sn-S bond can hydrolyze during vigorous aqueous agitation. Direct column loading onto K2​CO3​ -silica bypasses the aqueous workup entirely .

Q4: How do I safely dispose of the silica gel after the purification? A: The K2​CO3​ -silica matrix now contains highly concentrated, highly toxic trimethyltin carbonates and oxides. It must not be thrown in standard solid waste. Keep the silica wet with a high-boiling solvent (to prevent toxic dust inhalation), seal it in a compatible hazardous waste container, and label it explicitly for "Toxic Heavy Metal / Trimethyltin Solid Waste" for incineration by your EHS department.

PART 6: References

  • Harrowven, D. C., Curran, D. P., Kostiuk, S. L., Wallis-Guy, I. L., Whiting, S., Stenning, K. J., Tang, B., Packard, E., & Nanson, L. (2010). "Potassium carbonate-silica: a highly effective stationary phase for the chromatographic removal of organotin impurities." Chemical Communications, 46(34), 6335-6337. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting (Dodecylsulfanyl)(trimethyl)stannane Mediated Syntheses

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals utilizing (dodecylsulfanyl)(trimethyl)stannane ( Me3​SnSC12​H25​ ) in palladium-catalyzed Kosugi-Migita...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals utilizing (dodecylsulfanyl)(trimethyl)stannane ( Me3​SnSC12​H25​ ) in palladium-catalyzed Kosugi-Migita C–S cross-coupling reactions.

While the trimethylstannyl variant offers superior transmetalation kinetics compared to its tributylstannyl counterparts, it presents unique challenges regarding catalyst poisoning, oxidative side reactions, and toxic byproduct removal. This guide provides causality-driven troubleshooting, quantitative optimization data, and self-validating protocols to ensure high-fidelity thioetherification.

I. Mechanistic Workflow & Failure Points

To troubleshoot effectively, we must first isolate where the catalytic cycle degrades. The primary failure point in stannyl sulfide couplings is the displacement of the palladium ligands by the highly nucleophilic dodecylthiolate, leading to an inactive resting state.

CatalyticCycle A Pd(0) Active Species B Oxidative Addition (Ar-Pd(II)-X) A->B Ar-X C Transmetalation (Me3Sn-S-C12H25) B->C Sn Reagent D Reductive Elimination (Ar-S-C12H25) C->D Fast E Side Reaction: Catalyst Poisoning C->E Excess Thiolate D->A Product Release

Figure 1: Catalytic cycle of Pd-catalyzed C-S cross-coupling and thiolate poisoning pathway.

II. Troubleshooting Guide & FAQs

Q1: My cross-coupling reaction stalls at 40-50% conversion, even with excess (dodecylsulfanyl)(trimethyl)stannane. How do I drive it to completion? Causality & Solution: You are observing classic catalyst poisoning. During transmetalation, the highly nucleophilic dodecylthiolate anion can displace monodentate phosphine ligands (e.g., PPh3​ ) from the palladium center. This forms a thermodynamically stable, inactive palladium-thiolate complex [1]. To resolve this, you must switch to strongly coordinating bidentate ligands with a large bite angle, such as dppf or Josiphos . These ligands enforce a rigid cis-geometry on the Pd(II) intermediate, which physically prevents the thiolate from displacing the phosphine and dramatically accelerates the reductive elimination step[1, 2].

Q2: I am isolating significant amounts of dodecyl disulfide ( C12​H25​S−SC12​H25​ ) instead of my product. What is causing this side reaction? Causality & Solution: Disulfide formation is a direct consequence of adventitious oxygen infiltrating your reaction matrix. While (dodecylsulfanyl)(trimethyl)stannane is relatively bench-stable, the transient palladium-thiolate intermediate is highly sensitive to aerobic oxidation, which triggers a homocoupling pathway that ejects the disulfide [3]. System Validation Fix: Implement strict Schlenk line techniques. Freeze-pump-thaw your solvents for a minimum of three cycles. Validation Check: Run a control blank containing only the stannane, solvent, and catalyst (no aryl halide). If disulfides form in the blank, your degassing protocol is compromised.

Q3: The reaction yields protodehalogenated arenes (Ar-H) rather than the desired aryl dodecyl sulfide. Why? Causality & Solution: Protodehalogenation occurs when the rate of transmetalation is significantly slower than the rate of β -hydride elimination or when trace moisture acts as a proton source. Ensure your stannane is strictly anhydrous. If moisture is eliminated, increase the reaction temperature to 80–100 °C to increase the kinetic rate of transmetalation relative to side-reactions.

III. Quantitative Data: Ligand Optimization

To minimize side reactions, ligand selection is the most critical variable. The table below summarizes the impact of ligand architecture on the reaction trajectory.

Table 1: Impact of Ligand Selection on Side Reactions in Pd-Catalyzed Thioetherification

Ligand TypeExampleRelative Reaction RateCatalyst Poisoning RiskPrimary Side Reaction
Monodentate PPh3​ SlowVery HighIncomplete conversion (<50%)
Bidentate (Flexible)dppbModerateModerateProtodehalogenation
Bidentate (Rigid)dppfFastLowTrace Homocoupling
Bidentate (Bulky)JosiphosVery FastVery LowNone (Optimal Yield)
IV. Self-Validating Experimental Protocol

This methodology details the synthesis of aryl dodecyl sulfides using (dodecylsulfanyl)(trimethyl)stannane. It is designed as a self-validating system —incorporating specific checkpoints to verify mechanistic integrity in real-time.

Phase 1: Reaction Assembly
  • Preparation: In a flame-dried Schlenk flask, combine the aryl bromide (1.0 equiv) and PdCl2​(dppf) (5 mol%).

  • Solvent Addition: Add anhydrous toluene to achieve a 0.2 M concentration. Causality: Toluene is preferred over polar solvents (like DMF) to suppress solvolysis of the stannane and support the high temperatures required for reductive elimination.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles.

  • Stannane Addition: Under a positive pressure of argon, inject (dodecylsulfanyl)(trimethyl)stannane (1.1 equiv) via a gas-tight syringe.

    • Validation Check 1: The solution must transition from yellow/orange to a deep red-brown within 10 minutes upon heating. This color shift validates the formation of the active Pd(0) species and successful oxidative addition.

Phase 2: Thermal Activation
  • Heating: Stir the reaction at 80 °C for 6 hours.

    • Validation Check 2: Analyze an aliquot via GC-MS or TLC at the 3-hour mark. The presence of unreacted aryl bromide alongside stalled product formation indicates oxygen ingress or ligand displacement.

Phase 3: Tin Byproduct Remediation (KF Workup)

The byproduct, trimethyltin halide ( Me3​SnX ), is highly toxic and co-elutes with non-polar sulfides on silica gel. The Potassium Fluoride (KF) workup is exceptionally efficient here because fluoride converts the soluble monomeric tin into trimethyltin fluoride ( Me3​SnF ), a rigid, highly insoluble 1D coordination polymer.

Workup Step1 Crude Reaction Mixture (Product + Me3SnX) Step2 Add 1.0 M Aqueous KF (Stir for 2 hours) Step1->Step2 Step3 Precipitation of Me3SnF (Insoluble Polymer) Step2->Step3 Step4 Filtration via Celite (Removes Tin) Step3->Step4 Step5 Pure Aryl Dodecyl Sulfide (Organic Phase) Step4->Step5

Figure 2: Logical workflow for the potassium fluoride mediated removal of toxic tin byproducts.

  • Quenching: Cool the reaction to room temperature. Add an equal volume of 1.0 M aqueous KF solution.

  • Polymerization: Stir vigorously for 2 hours.

    • Validation Check 3: A dense, white precipitate ( Me3​SnF ) will form at the biphasic interface. If the aqueous layer remains clear, the KF concentration is insufficient.

  • Isolation: Filter the entire biphasic mixture through a tightly packed pad of Celite. Separate the organic layer, dry over MgSO4​ , concentrate, and purify via flash chromatography.

V. References
  • Title: Transition Metal Catalyzed Synthesis of Aryl Sulfides Source: Molecules (via PMC - NIH) URL: [Link]

  • Title: Palladium-catalyzed Reaction of Stannyl Sulfide with Aryl Bromide. Preparation of Aryl Sulfide Source: Bulletin of the Chemical Society of Japan URL: [Link]

  • Title: A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines Source: ResearchGate URL: [Link]

Reference Data & Comparative Studies

Validation

Transitioning from Organotin Reagents: Green Chemistry Alternatives to (Dodecylsulfanyl)(trimethyl)stannane in Radical Synthesis

As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers on scaling up radical transformations. Historically, (dodecylsulfanyl)(trimethyl)stannane ( Me3​SnSC12​H25​ ) and rela...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers on scaling up radical transformations. Historically, (dodecylsulfanyl)(trimethyl)stannane ( Me3​SnSC12​H25​ ) and related organotin-thiolate reagents were prized in synthetic chemistry for their dual capability. They provided a highly nucleophilic stannyl radical for efficient halogen abstraction, while simultaneously delivering a thiyl radical for hydrogen atom transfer (HAT) or chain propagation.

However, the extreme toxicity, endocrine-disrupting nature, and notorious difficulty in purging organotin byproducts from active pharmaceutical ingredients (APIs) make these reagents obsolete in modern, sustainable drug development. In this guide, we will objectively compare the performance of traditional organotin-thiolates against state-of-the-art green alternatives, examine the causality behind their reactivity, and provide a self-validating protocol for laboratory implementation.

The Mechanistic Causality: Why Replace Organotin-Thiolates?

(Dodecylsulfanyl)(trimethyl)stannane operates by homolytic cleavage of the Sn–S bond, generating a trimethylstannyl radical ( Me3​Sn∙ ) and a dodecanethiyl radical ( C12​H25​S∙ ). The stannyl radical is highly nucleophilic and rapidly abstracts halogens from alkyl halides, driving the radical chain. The thiyl radical acts as a polarity-matched hydrogen abstractor.

The Bottleneck: The resulting trimethyltin halides are highly toxic, volatile, and partition poorly during aqueous workup. Removing them requires tedious fluoride washes (e.g., KF) or specialized chromatography to achieve the strict <5 ppm tin limit required in pharmaceutical synthesis.

Green Alternative 1: Tris(trimethylsilyl)silane (TTMSS) via Polarity Reversal Catalysis

The most robust drop-in replacement for organotin-thiolates is the combination of Tris(trimethylsilyl)silane (TTMSS) and a catalytic amount of a thiol (such as tert-dodecanethiol) 1.

  • Expertise Insight: TTMSS provides a silyl radical ( TMS3​Si∙ ) that mimics the halogen-abstracting power of Me3​Sn∙ . However, the Si–H bond is relatively strong and polarity-mismatched for direct hydrogen donation to nucleophilic alkyl radicals. By adding a catalytic thiol, we engage in Polarity Reversal Catalysis 2. The electrophilic thiyl radical rapidly abstracts hydrogen from the silane, and the resulting thiol donates hydrogen to the alkyl radical.

  • Performance: TTMSS achieves comparable or superior yields to tin reagents. Its byproducts (siloxanes) are environmentally benign and easily removed via simple chromatography or evaporation 3.

Green Alternative 2: N-Heterocyclic Carbene (NHC) Boranes

NHC-boranes have emerged as powerful, low-toxicity hydrogen atom donors for radical reductions.

  • Expertise Insight: NHC-boranes possess highly hydridic B–H bonds. When paired with a catalytic thiol, they efficiently reduce alkyl and aryl halides. The thiol acts as a polarity reversal catalyst, accelerating the otherwise sluggish hydrogen transfer from the NHC-borane to the carbon-centered radical 4.

  • Performance: Excellent for challenging substrates and highly stable, though the reagents are currently more expensive than TTMSS on a process scale.

Green Alternative 3: Electrochemical Redox-Relay Systems

For a truly reagent-free approach, electrochemical radical generation is gaining significant traction in green chemistry.

  • Expertise Insight: Using electricity as the promoter in an aqueous or alcoholic medium completely circumvents the need for stoichiometric metal or silicon hydrides. An electrochemical "redox-relay" system can generate C-centered radicals from alkyl iodides, facilitating intermolecular "tin-like" radical reactions under benign conditions 5.

  • Performance: Highly sustainable with zero metal waste, though it requires specialized electrochemical flow cells or potentiostats.

Quantitative Performance Comparison
Metric(Dodecylsulfanyl)(trimethyl)stannaneTTMSS + Cat. ThiolNHC-Boranes + Cat. ThiolElectrochemical Redox-Relay
Typical Yield (Reduction) 85 - 95%88 - 98%80 - 90%75 - 85%
Toxicity Profile Severe (Neurotoxic, Endocrine Disruptor)Low (Benign siloxanes)Low (Boron/organic salts)Very Low (Reagent-free)
Byproduct Removal Difficult (Requires KF/chromatography)Easy (Non-polar siloxanes wash out)Moderate (Aqueous extraction)Trivial (No stoichiometric byproduct)
Atom Economy PoorModerateModerateExcellent
Scalability in Pharma Prohibited / Highly RestrictedExcellentGoodEmerging (Requires specialized equipment)
Visualizing the Green Chemistry Shift

Pathway A Alkyl Halide (R-X) C Alkyl Radical (R•) A->C Halogen Abstraction by TTMSS• B Silyl Radical (TTMSS•) B->C D Reduced Product (R-H) C->D H-Abstraction from Thiol E Thiyl Radical (RS•) C->E Generates E->B H-Abstraction from Silane F Silane (TTMSS-H) F->B

Polarity reversal catalysis cycle replacing organotin reagents.

Workflow cluster_tin Traditional Organotin Workflow cluster_green Green TTMSS/Thiol Workflow T1 Reaction with Me3Sn-S-C12H25 T2 Toxic Sn Byproducts T1->T2 T3 Complex Purification (KF / Chromatography) T2->T3 G1 Reaction with TTMSS + Cat. Thiol G2 Benign Siloxane Byproducts G1->G2 G3 Simple Extraction / Evaporation G2->G3

Workflow comparison: Traditional organotin vs. green silane chemistry.

Self-Validating Experimental Protocol: Tin-Free Radical Reduction

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. We utilize TTMSS and catalytic tert-dodecanethiol to replace stoichiometric organotin-thiolates. The protocol includes built-in analytical checkpoints to confirm reaction progress without relying on complex tin-purification steps.

Objective: Dehalogenation of an alkyl bromide to the corresponding alkane.

Materials:

  • Alkyl bromide substrate (1.0 equiv, 1.0 mmol)

  • Tris(trimethylsilyl)silane (TTMSS) (1.2 equiv, 1.2 mmol)

  • tert-Dodecanethiol (0.1 equiv, 0.1 mmol) — Acts as the polarity reversal catalyst

  • Azobisisobutyronitrile (AIBN) (0.1 equiv, 0.1 mmol) — Radical initiator

  • Toluene (Anhydrous, degassed, 5.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing (Checkpoint 1): In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve the alkyl bromide in 5.0 mL of anhydrous toluene. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen is a potent radical scavenger. Failure to degas will result in peroxide formation, rapidly quenching the silyl and thiyl radicals and stalling the chain reaction.

  • Reagent Addition: Under a positive flow of Argon, add the TTMSS, tert-dodecanethiol, and AIBN to the reaction vessel.

  • Thermal Initiation: Seal the flask and heat the reaction mixture to 80 °C using a precisely controlled oil bath to initiate the thermal decomposition of AIBN.

  • Reaction Monitoring (Checkpoint 2): After 2 hours, sample 50 µL of the mixture, dilute with hexanes, and analyze via GC-MS or TLC.

    • Validation: The disappearance of the alkyl bromide peak and the emergence of the alkane mass confirm the efficiency of the polarity reversal cycle. If starting material persists, the chain length is too short; validate by adding an additional 0.05 equiv of AIBN.

  • Quenching & Workup: Once complete (typically 3-4 hours), cool the reaction to room temperature. Concentrate the mixture under reduced pressure.

  • Purification (Checkpoint 3): Dissolve the crude residue in a minimal amount of hexanes and pass through a short pad of silica gel, eluting with hexanes/ethyl acetate.

    • Validation: Unlike tin byproducts which streak heavily on silica and require fluoride treatment, the siloxane byproducts from TTMSS elute cleanly near the solvent front (or remain on the baseline depending on their oxidation state), allowing for straightforward isolation of the pure product.

References
  • BenchChem. "A Greener Approach to Radical Chemistry: Tris(trimethylsilyl)silane as a Superior Alternative to Tin Reagents." 1

  • Chemical Science (RSC Publishing). "Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative to tin reagents." 5

  • PubMed Central (PMC). "Tin-Free Enantioselective Radical Reactions Using Silanes." 3

  • Journal of the American Chemical Society (ACS Publications). "Polarity Reversal Catalysis in Radical Reductions of Halides by N-Heterocyclic Carbene Boranes." 4

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). "The mechanism of polarity-reversal catalysis as involved in the radical-chain reduction of alkyl halides using the silane–thiol couple." 2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (Dodecylsulfanyl)(trimethyl)stannane

As a Senior Application Scientist, I approach the handling of (Dodecylsulfanyl)(trimethyl)stannane not merely as a procedural task, but as an exercise in rigorous risk mitigation and mechanistic understanding. This compo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of (Dodecylsulfanyl)(trimethyl)stannane not merely as a procedural task, but as an exercise in rigorous risk mitigation and mechanistic understanding.

This compound—a trialkyltin thioether—combines the extreme neurotoxicity of the trimethyltin (TMT) moiety with the high lipophilicity of a dodecyl chain. This structural combination makes it an exceptionally dangerous skin penetrant and systemic hazard. To handle it safely, laboratory professionals must move beyond basic compliance and understand the causality behind every piece of Personal Protective Equipment (PPE) and operational protocol.

The following guide provides a self-validating, field-proven operational framework for researchers and drug development professionals.

Mechanistic Toxicology: Understanding the Threat

To design an effective safety protocol, we must first understand the molecular behavior of the threat. The hazard of (Dodecylsulfanyl)(trimethyl)stannane is bipartite:

  • The Dodecyl Chain : Imparts severe lipophilicity, allowing the molecule to rapidly bypass the stratum corneum (skin) and cellular lipid bilayers.

  • The Trimethyltin (TMT) Cation : Once absorbed, the thioether linkage is metabolized or hydrolyzed, liberating the TMT cation. TMT is a potent neurotoxin that specifically targets the limbic system, causing irreversible neuronal necrosis in the hippocampus[1][2].

Exposure manifests clinically as a limbic-cerebellar syndrome: severe memory impairment, disorientation, aggression, and tonic-clonic seizures[2]. Because the onset of neurological symptoms can be delayed by up to 3 days, immediate and flawless PPE execution is your only line of defense[2].

Caption: Mechanistic pathway of Trimethyltin (TMT) neurotoxicity leading to hippocampal apoptosis.

Quantitative Toxicity Profile

The toxicity of organotins is inversely proportional to the size of the alkyl groups attached to the tin atom. Trimethyltin compounds are the most lethal in this class[3].

Table 1: Acute Toxicity Metrics of Organotin Compounds

Compound Class Specific Example Oral LD₅₀ (Rat) Hazard Severity
Trimethyltin Trimethyltin chloride 12.6 mg/kg Fatal / Extreme Neurotoxin
Dimethyltin Dimethyltin dichloride 74 - 237 mg/kg High
Tributyltin Tributyltin chloride 122 - 349 mg/kg Moderate to High
Dibutyltin Dibutyltin oxide 487 - 520 mg/kg Moderate

| Trioctyltin | Trioctyltin chloride | >4000 mg/kg | Low |

(Data synthesized from standardized laboratory chemical safety summaries[3][4])

The PPE Matrix: Causality and Specifications

Standard laboratory PPE is insufficient for handling (Dodecylsulfanyl)(trimethyl)stannane. Every layer of protection must be deliberately chosen to counteract the compound's specific physicochemical properties[4].

  • Hand Protection (Double Gloving):

    • Specification: Inner layer of 5-mil Nitrile (for tactile dexterity) + Outer layer of heavy-duty Neoprene.

    • Causality: The dodecyl group acts as a highly efficient organic solvent vehicle. Nitrile alone is susceptible to breakthrough by lipophilic organotins. Neoprene provides the necessary chemical resistance against organometallic permeation[4].

  • Respiratory & Engineering Controls:

    • Specification: Certified Chemical Fume Hood (Sash < 18 inches). If handling outside a hood is absolutely unavoidable (e.g., emergency spill cleanup), a NIOSH-approved full-face respirator with Organic Vapor (OV) cartridges and P100 particulate filters is mandatory[3][4].

    • Causality: Trimethyltin compounds possess significant vapor pressures and can be fatal if inhaled.

  • Eye & Face Protection:

    • Specification: Non-vented chemical splash goggles paired with an 8-inch polycarbonate face shield[4].

    • Causality: Prevents micro-droplet aerosolization from reaching the ocular mucosa, which offers a direct, rapid pathway to the central nervous system.

  • Body Protection:

    • Specification: Flame-retardant lab coat (Nomex) covered by a chemical-resistant Neoprene or Tychem apron.

Operational Handling Protocol

To ensure a self-validating system, every step of the handling process must include a verification check before proceeding to the next.

Caption: Logical workflow for the safe handling and disposal of highly toxic organotin reagents.

Step-by-Step Syringe Transfer Methodology

Because (Dodecylsulfanyl)(trimethyl)stannane can degrade upon exposure to moisture (releasing toxic, foul-smelling thiols and volatile tin oxides), it must be handled under an inert atmosphere (Nitrogen or Argon)[5].

  • System Validation: Turn on the fume hood. Validation: Use a digital anemometer or a Kimwipe strip to visually confirm a face velocity of 80–100 feet per minute (fpm).

  • Glassware Preparation: Flame-dry all receiving flasks and cool them under a continuous stream of inert gas.

  • Needle Purging: Attach a long stainless-steel needle to a gas-tight glass syringe. Pierce the septum of the inert gas line and flush the syringe barrel three times to displace all oxygen.

  • Reagent Extraction: Insert the purged needle into the Sure/Seal™ septum of the (Dodecylsulfanyl)(trimethyl)stannane bottle. Inject a volume of inert gas equal to the volume of liquid you intend to withdraw (to prevent pulling a vacuum).

  • Transfer: Slowly withdraw the required volume. Carefully transfer the needle to the reaction flask and inject the reagent dropwise.

  • Decontamination of Tools: Do not remove the needle from the hood. Immediately draw a quenching solvent (see Section 4) into the syringe to neutralize residual reagent inside the barrel.

Decontamination and Waste Disposal Plan

Organotin waste cannot be mixed with standard organic waste streams. It must be chemically quenched to precipitate the tin into an insoluble, less bioavailable format before disposal[5][6].

Protocol A: The Potassium Fluoride (KF) Precipitation Method

This is the preferred method for reaction workups, as it converts soluble organotins into highly insoluble polymeric tin fluorides[6].

  • Preparation: Prepare a saturated aqueous solution of Potassium Fluoride (KF).

  • Quenching: Add the KF solution dropwise to the reaction mixture or waste container containing the organotin residues.

  • Agitation: Stir vigorously for 30 minutes.

  • Validation: The formation of a dense, white precipitate (polymeric trialkyltin fluoride) confirms the successful conversion of the hazardous soluble tin species[6].

  • Filtration: Filter the mixture through a pad of Celite or silica gel. The solid filter cake is now classified as solid hazardous organotin waste, and the filtrate can be processed as standard organic waste.

Protocol B: The Bleach Oxidation Method (For Surface/Glassware Decontamination)
  • Preparation: Prepare a 10% sodium hypochlorite (household bleach) solution.

  • Application: Submerge contaminated syringes, needles, and glassware in the bleach bath.

  • Mechanism: The hypochlorite rapidly oxidizes the thioether and the trimethyltin moiety, degrading it into less harmful, inorganic tin oxides[4].

  • Validation: The immediate cessation of the pungent thioether odor indicates successful oxidation. Leave submerged overnight before rinsing with water and acetone.

Emergency Response: Spill and Exposure

  • Dermal Exposure: The dodecyl chain drives the chemical into the skin instantly. Immediately remove all contaminated clothing. Flush the affected area in a safety shower for a minimum of 15 minutes using copious amounts of soap and water to emulsify the lipophilic compound[3][5]. Seek emergency medical attention immediately; neurological symptoms may be delayed.

  • Fume Hood Spill: Do not attempt to wipe up a liquid organotin spill with standard paper towels. Cover the spill with a commercial spill pillow or an absorbent material like Chemizorb®. Once absorbed, carefully sweep the material into a sealable hazardous waste bucket and treat the surface with a 10% bleach solution[4][7].

References

  • National Center for Biotechnology Information (NIH/PMC). (2015). Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review. Retrieved from [Link]

  • Occupational Medicine (OUP). (1993). Preventable exposure to trimethyl tin chloride: a case report. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (1994). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Retrieved from[Link]

  • Renaud, P., Lacôte, E., & Quaranta, L. (1998). A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures. Tetrahedron Letters. Retrieved from [Link]

Sources

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